molecular formula C30H36ClN3O7 B10828717 Ferroptocide

Ferroptocide

Cat. No.: B10828717
M. Wt: 586.1 g/mol
InChI Key: LLYJISDUHFXOHK-GOCONZMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ferroptocide is a novel compound identified as an inhibitor of thioredoxin, a cell antioxidant enzyme. It is a stereochemical derivative of a fungi metabolite called pleuromutilin. This compound has gained attention due to its ability to induce ferroptosis, a unique form of programmed cell death driven by iron-dependent lipid peroxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ferroptocide is synthesized through structural modification of pleuromutilinSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the synthesis likely involves scalable processes similar to those used for other pleuromutilin derivatives. These methods would include large-scale reactions, purification techniques, and quality control measures to ensure consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions

Ferroptocide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include hydrogen peroxide for oxidation and reducing agents like glutathione for reduction. Reaction conditions such as pH, temperature, and solvent choice are critical for controlling the reaction pathways and outcomes .

Major Products Formed

The major products formed from reactions involving this compound include lipid peroxides, malondialdehyde, and other cytotoxic lipid peroxidases. These products play a significant role in the induction of ferroptosis and subsequent cell death .

Scientific Research Applications

Ferroptocide has a wide range of scientific research applications, including:

Mechanism of Action

Ferroptocide exerts its effects by inactivating thioredoxin, leading to the accumulation of reactive oxygen species and lipid peroxides. This process triggers ferroptosis, characterized by iron-dependent lipid peroxidation. Key molecular targets and pathways involved include the glutathione-dependent pathway, coenzyme Q10-dependent pathway, and iron metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ferroptocide

This compound is unique due to its specific inhibition of thioredoxin and its robust induction of ferroptosis in cancer cells. Unlike other compounds, this compound’s mechanism of action involves direct modulation of the immune system, making it a promising candidate for cancer therapy .

This compound’s distinct properties and potential applications make it a valuable compound in the fields of chemistry, biology, medicine, and industry. Its ability to induce ferroptosis opens new avenues for research and therapeutic development, particularly in targeting cancer cells resistant to traditional treatments.

Properties

Molecular Formula

C30H36ClN3O7

Molecular Weight

586.1 g/mol

IUPAC Name

[(1S,3S,5S,6S,7R,9R,10S,13R)-9-(1,3-dioxo-2-phenyl-5,8-dihydro-[1,2,4]triazolo[1,2-a]pyridazin-6-yl)-3,5-dihydroxy-6,10,13-trimethyl-4-oxo-7-tricyclo[4.4.3.01,5]tridecanyl] 2-chloroacetate

InChI

InChI=1S/C30H36ClN3O7/c1-17-9-11-29-14-22(35)25(37)30(29,40)28(17,3)23(41-24(36)15-31)13-21(18(29)2)19-10-12-32-26(38)34(27(39)33(32)16-19)20-7-5-4-6-8-20/h4-8,10,17-18,21-23,35,40H,9,11-16H2,1-3H3/t17-,18+,21-,22+,23-,28+,29+,30-/m1/s1

InChI Key

LLYJISDUHFXOHK-GOCONZMPSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]23C[C@@H](C(=O)[C@]2([C@@]1([C@@H](C[C@H]([C@@H]3C)C4=CCN5C(=O)N(C(=O)N5C4)C6=CC=CC=C6)OC(=O)CCl)C)O)O

Canonical SMILES

CC1CCC23CC(C(=O)C2(C1(C(CC(C3C)C4=CCN5C(=O)N(C(=O)N5C4)C6=CC=CC=C6)OC(=O)CCl)C)O)O

Origin of Product

United States

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